1-Fmoc-3-(hydroxymethyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

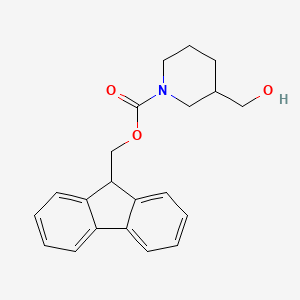

1-Fmoc-3-(hydroxymethyl)piperidine is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group at the third position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the first position. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amine groups during synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Fmoc-3-(hydroxymethyl)piperidine can be synthesized through various methods. One common approach involves the protection of the amine group of 3-(hydroxymethyl)piperidine with the Fmoc group. This is typically achieved by reacting 3-(hydroxymethyl)piperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to the piperidine derivative using Fmoc-Cl or Fmoc-OSu (fluorenylmethyloxycarbonyl succinimidyl carbonate) under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

1-Fmoc-3-(hydroxymethyl)piperidine undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine or piperazine in DMF, leading to the formation of 3-(hydroxymethyl)piperidine.

Substitution Reactions:

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the hydroxymethyl group.

Major Products Formed

Deprotection: The major product is 3-(hydroxymethyl)piperidine.

Substitution: Depending on the reagents used, various substituted piperidine derivatives can be formed.

Applications De Recherche Scientifique

1-Fmoc-3-(hydroxymethyl)piperidine has several applications in scientific research:

Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for amines, facilitating the stepwise construction of peptides.

Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs and bioactive molecules.

Biological Research: It aids in the study of protein-protein interactions and the development of peptide-based probes for biological assays.

Industrial Applications: It is employed in the large-scale production of peptides for pharmaceutical and biotechnological applications.

Mécanisme D'action

The primary mechanism of action of 1-Fmoc-3-(hydroxymethyl)piperidine involves the protection and deprotection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine group to prevent unwanted reactions during the synthesis process. The deprotection step involves the removal of the Fmoc group using a base, which generates a reactive intermediate that can be trapped by excess amine cleavage agents, forming stable adducts .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Hydroxymethyl)piperidine: Lacks the Fmoc protecting group and is more reactive.

1-Fmoc-piperidine: Similar structure but without the hydroxymethyl group.

Fmoc-protected amino acids: Used in peptide synthesis with different side chains.

Uniqueness

1-Fmoc-3-(hydroxymethyl)piperidine is unique due to the presence of both the Fmoc protecting group and the hydroxymethyl functional group. This combination allows for selective protection of the amine group while providing a reactive site for further functionalization, making it highly valuable in complex peptide synthesis .

Activité Biologique

1-Fmoc-3-(hydroxymethyl)piperidine is a compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its unique structural properties and potential biological activities. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is commonly used in solid-phase peptide synthesis (SPPS), facilitating the assembly of peptides while minimizing side reactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Chemical Formula : C14H17N2O2

- Molecular Weight : 247.30 g/mol

- CAS Number : 1341328-61-7

The presence of a hydroxymethyl group at the 3-position of the piperidine ring enhances its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

- Receptor Binding : It can bind to neurotransmitter receptors, influencing signaling pathways in neurological contexts.

Table 1: Summary of Biological Activities

Applications in Research

This compound has several applications in scientific research:

- Peptide Synthesis : Its role as a key intermediate in SPPS allows for the efficient construction of peptides with diverse functionalities.

- Drug Development : The compound's ability to modulate enzyme activity makes it a candidate for developing new therapeutic agents targeting specific diseases.

- Biochemical Assays : It can be utilized in assays to study enzyme kinetics and receptor-ligand interactions.

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis, researchers utilized this compound as a key building block. The study demonstrated improved yields and purity of synthesized peptides compared to traditional methods using alternative protecting groups. The findings highlighted the compound's effectiveness in reducing side reactions during SPPS, showcasing its utility in pharmaceutical applications .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of compounds related to piperidine derivatives, including this compound. The results indicated that this compound could influence neurotransmitter release, particularly affecting dopamine pathways. Such interactions suggest potential applications in treating neurodegenerative disorders .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-13-15-6-5-11-22(12-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,23H,5-6,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPUYKUDTAXFHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.